molecular formula C15H21N3O4 B12111919 H-Ala-D-Phe-Ala-OH

H-Ala-D-Phe-Ala-OH

Cat. No.: B12111919
M. Wt: 307.34 g/mol
InChI Key: XRUJOVRWNMBAAA-UHFFFAOYSA-N
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Description

H-Ala-D-Phe-Ala-OH: is a tripeptide composed of three amino acids: alanine (Ala), phenylalanine (Phe), and alanine (Ala) again. Peptides play essential roles in biological processes, acting as signaling molecules, enzyme inhibitors, and structural components.

Preparation Methods

a. Synthetic Routes: The synthesis of H-Ala-D-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain grows step by step on a solid support, usually a resin-bound amino acid. The sequence is assembled from the C-terminus to the N-terminus.

b. Reaction Conditions:
  • Coupling reactions: Amino acids are activated with reagents like HBTU or HATU and coupled to the growing peptide chain.
  • Deprotection: Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are removed using piperidine.
  • Cleavage: The peptide is cleaved from the resin using TFA (trifluoroacetic acid).

c. Industrial Production: Industrial-scale production often involves automated SPPS machines and optimized protocols for efficiency.

Chemical Reactions Analysis

H-Ala-D-Phe-Ala-OH: can undergo various reactions:

    Hydrolysis: Cleavage of the peptide bond by water.

    Oxidation: Oxidative modification of amino acid side chains.

    Reduction: Reduction of disulfide bonds.

    Substitution: Replacement of functional groups.

Common reagents include enzymes (e.g., proteases), acids, bases, and specific catalysts. Major products depend on the reaction conditions and sequence.

Scientific Research Applications

    Biological Studies: Investigating protein-protein interactions, enzyme kinetics, and cellular processes.

    Drug Development: Peptides like inspire drug design due to their specificity and low toxicity.

    Biochemistry: Studying peptide folding, stability, and function.

Mechanism of Action

H-Ala-D-Phe-Ala-OH: may interact with cell receptors, enzymes, or other proteins. Its effects could involve signal transduction pathways or structural changes.

Comparison with Similar Compounds

While H-Ala-D-Phe-Ala-OH is unique, similar peptides include H-Phe-Ala-OH and H-Ala-Ala-OH .

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)

InChI Key

XRUJOVRWNMBAAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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